trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol
Overview
Description
trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a cyclobutane derivative with an isopropylamino group and a hydroxyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: It can participate in substitution reactions where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound may be used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: Potential medicinal applications include the development of new drugs with specific biological activities. The compound’s structure may be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol
- trans-2-{[4-(propan-2-yl)phenyl]amino}cyclobutan-1-ol
Comparison: While both compounds share a cyclobutane core, the presence of different substituents (e.g., phenyl group in the second compound) can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(propan-2-ylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(2)8-6-3-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDFGARCOPRPM-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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